5-(1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Description
5-(1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound is structurally related to 1,3,4-oxadiazole derivatives, which have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These activities were assessed against pathogenic bacteria and yeast-like fungi, as well as various cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer. The findings suggest that certain derivatives exhibit broad-spectrum antibacterial activities and potent anti-proliferative effects against tested cancer cell lines, indicating potential applications in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Catalysis in Green Chemistry
Substituted 1,2,4-oxadiazole compounds, closely related to the specified chemical structure, have been used as ligands in the preparation of palladium(II) complexes. These complexes demonstrated high turnover numbers in C-C cross-coupling reactions under Green Chemistry conditions, indicating their potential application in eco-friendly catalytic processes (Bumagin et al., 2018).
Antifungal Applications
1,2,4-Triazole derivatives, which share a similar core structure with the specified compound, have shown promising antifungal activities. These compounds were synthesized and tested against various fungal strains, indicating their potential use in developing new antifungal agents (Bektaş et al., 2007).
Antibacterial and Enzyme Inhibition
N-substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds showed significant antibacterial potential and moderate inhibition of α-chymotrypsin enzyme, suggesting their application in antibacterial therapy and enzyme inhibition studies (Siddiqui et al., 2014).
properties
IUPAC Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-7-5-6-8-13(11)19-22-20(29-24-19)18-12(2)26(25-23-18)15-9-14(21)16(27-3)10-17(15)28-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARPCPRZQMQOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole |
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